![molecular formula C13H9NO2 B4390282 naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4390282.png)
naphtho[2,1-b]furan-2-carboxamide
Overview
Description
Naphtho[2,1-b]furan-2-carboxamide is a heterocyclic compound that features a fused naphthalene and furan ring system with a carboxamide functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-b]furan-2-carboxamide typically involves the formation of the naphthofuran core followed by the introduction of the carboxamide group. One common method starts with the cyclization of 2-hydroxy-1-naphthaldehyde with an appropriate reagent to form the naphthofuran ring. This intermediate can then be converted to the carboxamide derivative through reactions involving amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,1-b]furan-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Naphtho[2,1-b]furan-2-carboxylic acid.
Reduction: Naphtho[2,1-b]furan-2-amine.
Substitution: Various substituted naphtho[2,1-b]furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of naphtho[2,1-b]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Naphtho[2,1-b]furan-2-carboxamide can be compared with other naphthofuran derivatives, such as:
Naphtho[1,2-b]furan-2-carboxamide: Similar structure but different ring fusion pattern.
Naphtho[2,3-b]furan-2-carboxamide: Another isomer with a different fusion pattern.
2,3-Dihydro-naphtho[1,2-b]furan-2-carboxamide: A reduced form with different biological activities.
These compounds share a similar core structure but differ in their chemical and biological properties, highlighting the unique features of this compound.
Properties
IUPAC Name |
benzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-7H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMXMQWQEILHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been explored for naphtho[2,1-b]furan-2-carboxamide derivatives?
A: Recent research has primarily focused on the antibacterial, antifungal, antitubercular, and antiulcer properties of this compound derivatives. Studies have shown that incorporating specific substituents into the this compound scaffold can lead to compounds with promising activity against these targets. [, , , ]
Q2: How are these compounds synthesized?
A: The synthesis typically starts from readily available starting materials like naphtho[2,1-b]furan-2-carboxylic acid or its ethyl ester. [, , , ] A key step often involves converting this starting material to naphtho[2,1-b]furan-2-carbohydrazide. This hydrazide is then reacted with various aldehydes to form Schiff bases, which can be further modified to introduce diverse functionalities. For example, reacting the Schiff bases with chloroacetyl chloride in the presence of triethylamine leads to the formation of azetidinone derivatives. []
Q3: How is the structure of these compounds confirmed?
A: The synthesized this compound derivatives are characterized using a combination of analytical and spectral techniques. This includes elemental analysis to confirm the elemental composition and spectroscopic methods like FTIR, NMR, and mass spectrometry to elucidate the structure. [, ]
Q4: Has the relationship between the structure of these compounds and their biological activity been investigated?
A: While specific structure-activity relationships are still being investigated, preliminary studies suggest that the nature and position of substituents on the this compound scaffold significantly influence biological activity. For example, in one study, only three out of ten synthesized compounds demonstrated potent antiulcer activity, highlighting the importance of specific structural features for desired biological effects. []
Q5: What are the future directions for research on this compound derivatives?
A: Future research could explore a wider range of biological activities for these compounds, such as antiviral, anticancer, and anti-inflammatory properties. Additionally, investigating the mechanism of action for the observed biological activities and optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties are crucial areas for further exploration. Developing efficient and scalable synthetic routes and exploring potential applications in materials science due to their potential non-linear optical properties are also promising avenues for future research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4390207.png)
![4-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4390213.png)
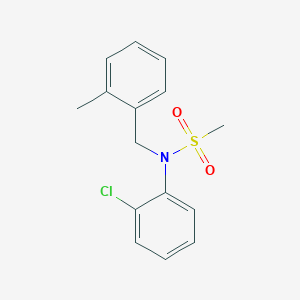
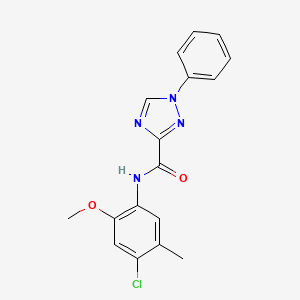
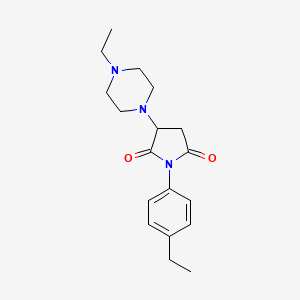
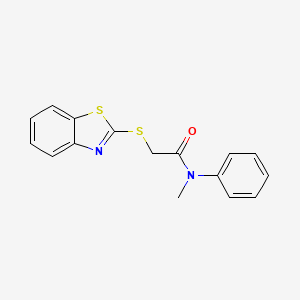
![4-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4390242.png)
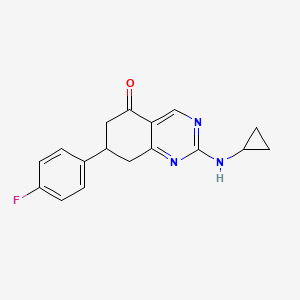
![2-(3-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4390252.png)
![8-fluoro-5-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4390273.png)
![Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B4390275.png)
![4-methoxy-N-[(6-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B4390299.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B4390300.png)
